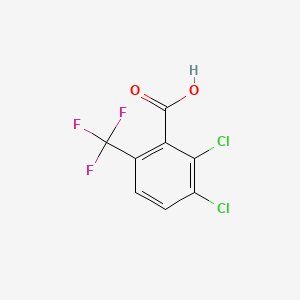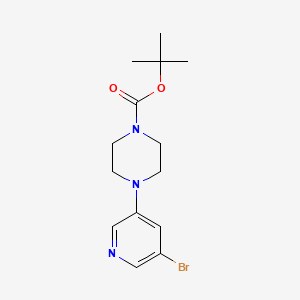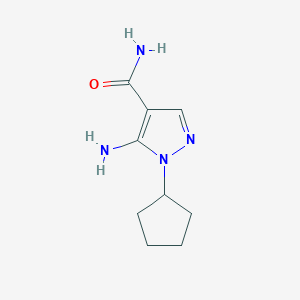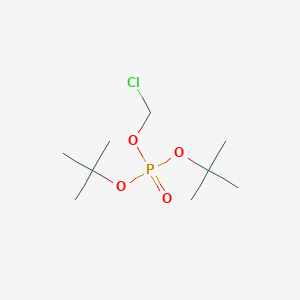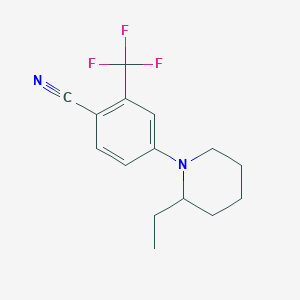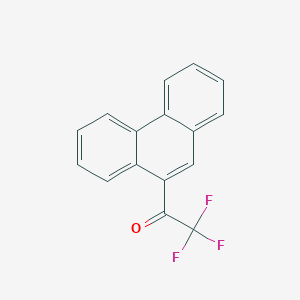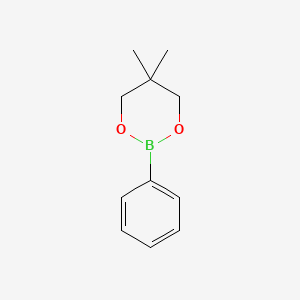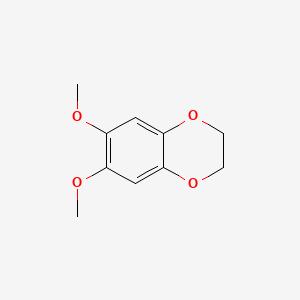
6,7-Dimethoxy-1,4-benzodioxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1,4-benzodioxan is a chemical compound . It is a member of the class of quinazolines . It has gained popularity as a versatile scaffold for the achievement of biologically active compounds .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,4-benzodioxan has been accomplished and improved over the years . A series of 4-amino-2- [4- (1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives was synthesized for evaluation as alpha-antagonists and antihypertensive agents .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,4-benzodioxan has been studied using various methods . It is a quinazoline substituted by an amino group at position 4, methoxy groups at positions 6 and 7 .Chemical Reactions Analysis
6,7-Dimethoxy-1,4-benzodioxan has been involved in various chemical reactions. For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal (DMF-DMA) to give the novel enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxy-1,4-benzodioxan include its molecular formula C10H12O4 . More detailed properties like melting point, boiling point, density, etc., can be found in specific databases .Applications De Recherche Scientifique
Insecticidal Applications
6,7-Dimethoxy-1,4-benzodioxan derivatives have demonstrated significant insecticidal activities. A study by Sawada et al. (2003) synthesized analogues with benzodioxole and benzodioxane replacing the phenyl group, showing high insecticidal activities against the common cutworm, superior to some commercial insecticides (Sawada et al., 2003).
Electrochemical Applications
The electrochemical stability and potential use of 1,3-benzodioxan and 1,4-benzodioxan derivatives as redox shuttle additives for overcharge protection of lithium-ion batteries were explored by Weng et al. (2011). These compounds exhibited reversible redox waves and improved solubility in commercial electrolytes, highlighting their utility in enhancing battery safety and efficiency (Weng et al., 2011).
Antitumor Properties
Research on the antitumor effects of apiole, a derivative of 1,3-benzodioxole, on human COLO 205 cancer cells demonstrated promising results. The compound significantly decreased the growth of colon cancer cell tumor xenografts in mice, suggesting its potential as a novel antitumor agent (Wei et al., 2012).
Anti-adipogenic Effects
The anti-adipogenic effects of 2,6-dimethoxy-1,4-benzoquinone, a compound related to 6,7-Dimethoxy-1,4-benzodioxan, were investigated by Son et al. (2018). This compound significantly reduced the expression of various adipogenic transcription factors in adipocyte differentiation, indicating potential applications in obesity treatment (Son et al., 2018).
Synthesis and Characterization of Radicals
Alberola et al. (2010) described the synthesis of dialkoxy-benzo-1,3,2-dithiazolyl radicals derived from benzodioxole and veratrol. These compounds exhibit distinct solid-state structures and antiferromagnetic interactions, offering insights into radical chemistry and material science applications (Alberola et al., 2010).
Pesticidal Activity
6,7-Dimethoxy coumarin, synthesized through a series of reactions starting from p-benzoquinone, displayed herbicidal activity against Amaranthus retroflexus and antifungal activity against various plant pathogens. This suggests its potential as a bio-pesticide (Zhao-li, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAJVGAVXIEQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550031 |
Source


|
| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,4-benzodioxan | |
CAS RN |
3214-13-9 |
Source


|
| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

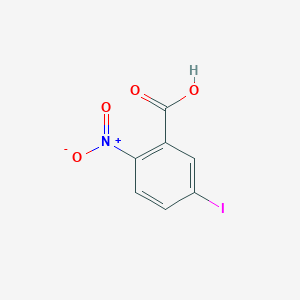
![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
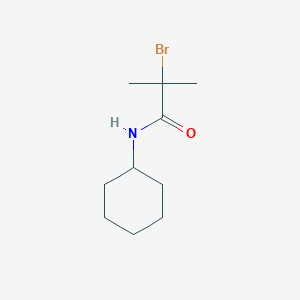
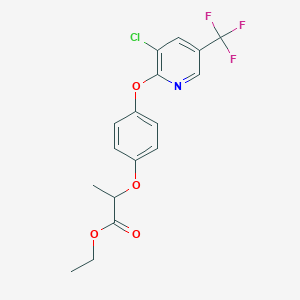
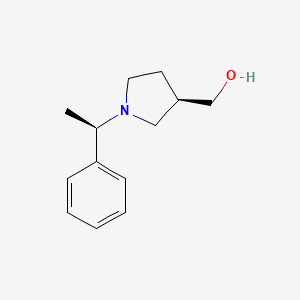
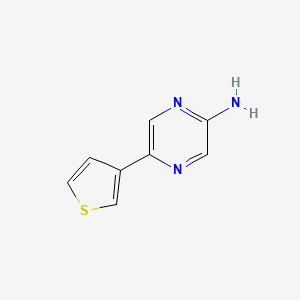
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
